molecular formula C16H12F6OS B12874643 2-(Trifluoromethyl)phenylmethylsulfoxide

2-(Trifluoromethyl)phenylmethylsulfoxide

Cat. No.: B12874643
M. Wt: 366.3 g/mol
InChI Key: MPKMQUZDRFGZAR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenylmethylsulfoxide is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfoxide functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)phenylmethylsulfoxide typically involves the oxidation of 2-(Trifluoromethyl)phenylmethylsulfide. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective oxidation to the sulfoxide without over-oxidation to the sulfone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)phenylmethylsulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

    Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products:

    Oxidation: 2-(Trifluoromethyl)phenylmethylsulfone.

    Reduction: 2-(Trifluoromethyl)phenylmethylsulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Trifluoromethyl)phenylmethylsulfoxide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and in drug design.

    Industry: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)phenylmethylsulfoxide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The sulfoxide functional group can participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)phenylmethylsulfide
  • 2-(Trifluoromethyl)phenylmethylsulfone
  • 2-(Trifluoromethyl)phenylmethanol

Comparison: 2-(Trifluoromethyl)phenylmethylsulfoxide is unique due to the presence of both the trifluoromethyl and sulfoxide groups, which confer distinct chemical and physical properties. Compared to its sulfide and sulfone analogs, the sulfoxide exhibits intermediate reactivity and stability. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing effects, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C16H12F6OS

Molecular Weight

366.3 g/mol

IUPAC Name

1-(trifluoromethyl)-2-[[2-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene

InChI

InChI=1S/C16H12F6OS/c17-15(18,19)13-7-3-1-5-11(13)9-24(23)10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2

InChI Key

MPKMQUZDRFGZAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)CC2=CC=CC=C2C(F)(F)F)C(F)(F)F

Origin of Product

United States

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